molecular formula C32H49BrN2O4 B1146330 [(5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholin-4-yl-3-oxo-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate;bromide CAS No. 1190105-67-9

[(5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholin-4-yl-3-oxo-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate;bromide

Cat. No.: B1146330
CAS No.: 1190105-67-9
M. Wt: 605.6 g/mol
InChI Key: FDZFJGLEXRXQBW-NWTLINSMSA-M
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Description

Systematic IUPAC Naming and Derived Nomenclature

The structural complexity of 1,2-Dehydro-3-oxo Rocuronium (B1662866) Bromide, which is built upon a modified androstane (B1237026) skeleton, is reflected in its formal chemical names. According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is [(5R,8R,9R,10S,13S,14R,16S,17R)-10,13-dimethyl-2-morpholin-4-yl-3-oxo-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate (B1210297);bromide.

In addition to this fully systematic name, a semi-systematic name derived from its steroidal core is also used: 1-[17β-(Acetyloxy)-2-(morpholin-4-yl)-3-oxo-5α-androst-1-en-16β-yl]-1-(prop-2-enyl)pyrrolidinium bromide. allmpus.com This nomenclature is often preferred for its clarity in highlighting the compound's relationship to the androstane family of steroids.

For pharmacopeial and analytical purposes, the compound is commonly referred to by synonyms that denote its status as a known impurity. These include Rocuronium EP Impurity H (according to the European Pharmacopoeia) and Rocuronium BP Impurity H . allmpus.com

Table 1: Chemical Identification of 1,2-Dehydro-3-oxo Rocuronium Bromide
IdentifierDetails
Systematic IUPAC Name[(5R,8R,9R,10S,13S,14R,16S,17R)-10,13-dimethyl-2-morpholin-4-yl-3-oxo-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate;bromide
Semi-Systematic Name1-[17β-(Acetyloxy)-2-(morpholin-4-yl)-3-oxo-5α-androst-1-en-16β-yl]-1-(prop-2-enyl)pyrrolidinium bromide allmpus.com
Common SynonymsRocuronium EP Impurity H, Rocuronium BP Impurity H allmpus.com
Molecular FormulaC₃₂H₄₉BrN₂O₄
Molecular Weight605.6 g/mol
CAS Number1190105-67-9

Comprehensive Stereochemical Assignments (Chirality, Configuration, Conformation)

The stereochemistry of 1,2-Dehydro-3-oxo Rocuronium Bromide is a defining feature of its molecular architecture, governing its interactions and analytical properties. The parent compound, Rocuronium Bromide, possesses ten chiral centers. cbg-meb.nl The formation of the 1,2-dehydro derivative involves the creation of a double bond between carbons 1 and 2 and the oxidation of the hydroxyl group at carbon 3 to a ketone. These modifications eliminate the chirality at the C2 and C3 positions, leaving the impurity with eight stereogenic centers within its rigid steroidal framework.

Chirality and Configuration: The absolute configuration of each chiral center is designated using the Cahn-Ingold-Prelog (CIP) priority rules, resulting in an R or S assignment. msu.edu The specific configuration for 1,2-Dehydro-3-oxo Rocuronium Bromide is defined in its IUPAC name.

Table 2: Stereochemical Configuration of Chiral Centers
Chiral CenterAbsolute Configuration
C5R
C8R
C9R
C10S
C13S
C14R
C16S
C17R

Data sourced from systematic IUPAC nomenclature.

Properties

CAS No.

1190105-67-9

Molecular Formula

C32H49BrN2O4

Molecular Weight

605.6 g/mol

IUPAC Name

[(5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholin-4-yl-3-oxo-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate bromide

InChI

InChI=1S/C32H49N2O4.BrH/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35;/h5,21,23-26,28,30H,1,6-20H2,2-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,28-,30-,31-,32-;/m0./s1

InChI Key

FDZFJGLEXRXQBW-NWTLINSMSA-M

Isomeric SMILES

CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=C(C(=O)C4)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-]

Canonical SMILES

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(C=C(C(=O)C4)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-]

Synonyms

1-[(5α,16β,17β)-17-(Acetyloxy)-2-(4-morpholinyl)-3-oxoandrost-1-en-16-yl]-1-(2-propen-1-yl)-pyrrolidinium Bromide

Origin of Product

United States

Synthetic Methodologies and Chemical Derivation Pathways for 1,2 Dehydro 3 Oxo Rocuronium Bromide

Strategies for De Novo Synthesis and Identification of Key Precursors

The synthesis of 1,2-dehydro-3-oxo rocuronium (B1662866) bromide is not typically approached as a de novo total synthesis of the target molecule itself. Instead, its formation is primarily understood as an impurity arising during the synthesis of its parent compound, rocuronium bromide. Therefore, the synthetic strategies revolve around the construction of the core aminosteroidal framework of rocuronium, for which several key precursors have been identified.

A common starting material for the synthesis of rocuronium bromide, and consequently its derivatives, is the steroid epiandrosterone . asianpubs.org The synthesis involves a multi-step process to introduce the necessary functional groups at specific positions on the steroid backbone. A critical intermediate in many synthetic routes is 2α,3α,16α,17α-diepoxy-5α-androstan-17β-yl-acetate . asianpubs.org The formation of this diepoxide is a key step that allows for the subsequent introduction of the morpholinyl and pyrrolidinyl moieties.

Another pivotal precursor is (2β,3α,5α,16β,17β)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstan-3,17-diol . This compound contains the core steroidal structure with the required amino groups at positions 2 and 16. Subsequent acetylation and allylation steps convert this diol to rocuronium bromide. The purity and handling of these precursors are critical, as deviations in the synthetic process can lead to the formation of impurities such as 1,2-dehydro-3-oxo rocuronium bromide.

Key PrecursorRole in Synthesis
EpiandrosteroneStarting material for the construction of the steroid backbone. asianpubs.org
2α,3α,16α,17α-Diepoxy-5α-androstan-17β-yl-acetateKey intermediate for the introduction of amino functional groups. asianpubs.org
(2β,3α,5α,16β,17β)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstan-3,17-diolAdvanced intermediate containing the core aminosteroid (B1218566) structure before final modifications.

Semi-Synthetic Routes from Structurally Related Steroids

The primary route to 1,2-dehydro-3-oxo rocuronium bromide is through the semi-synthesis of rocuronium bromide from structurally related steroids. These processes begin with a foundational steroid molecule, which is then chemically modified to yield the desired product.

One well-documented semi-synthetic pathway starts with epiandrosterone . This process involves a series of reactions including:

Tosylation of the hydroxyl group of epiandrosterone. asianpubs.org

Elimination and subsequent epoxidation to form a diepoxy intermediate. asianpubs.org

Ring-opening of the epoxides with pyrrolidine and morpholine (B109124) to introduce the respective amino groups. googleapis.com

Acetylation of the 17β-hydroxyl group. googleapis.com

Quaternization of the pyrrolidinyl nitrogen with allyl bromide to form rocuronium bromide. googleapis.com

During these steps, particularly the final quaternization and purification stages, the formation of 1,2-dehydro-3-oxo rocuronium bromide can occur.

Another described method begins with 2α,3α-epoxy-16β-(1-pyrrolidinyl)-5α-androstan-17β-ol . This intermediate is reacted with morpholine, followed by acetylation and allylation to yield rocuronium bromide. googleapis.com The conditions of these reactions, including the choice of solvents and bases, can influence the impurity profile of the final product. googleapis.com

Starting SteroidKey Transformation StepsResulting Intermediate/Product
EpiandrosteroneTosylation, elimination, epoxidation, amination, acetylation, quaternization. asianpubs.orggoogleapis.comRocuronium Bromide
2α,3α-epoxy-16β-(1-pyrrolidinyl)-5α-androstan-17β-olReaction with morpholine, acetylation, allylation. googleapis.comRocuronium Bromide

Chemical Transformation Pathways Leading to its Formation (e.g., Oxidation, Dehydrogenation)

1,2-Dehydro-3-oxo rocuronium bromide, also known as Rocuronium EP Impurity H, is primarily formed through the chemical degradation of rocuronium bromide or its immediate precursors, specifically via oxidation and dehydrogenation reactions. synzeal.com

Oxidation: The 3α-hydroxyl group on the steroid A-ring of rocuronium bromide is susceptible to oxidation, which converts it into a 3-oxo group. This transformation can be facilitated by the presence of oxidizing agents. Forced degradation studies have demonstrated that treatment of rocuronium bromide with hydrogen peroxide (H₂O₂) leads to the formation of various degradation products, including oxidized impurities. nih.govgoogle.com

Dehydrogenation: The formation of the double bond between carbons 1 and 2 (1,2-dehydrogenation) is another critical transformation. This reaction can be promoted by certain reaction conditions, particularly during the allylation step in the synthesis of rocuronium bromide. The introduction of this double bond results in a more planar A-ring structure.

The combination of both oxidation at the C-3 position and dehydrogenation at the C-1 and C-2 positions of the steroid nucleus of rocuronium bromide or its precursors results in the formation of 1,2-dehydro-3-oxo rocuronium bromide. The presence of this impurity is monitored during the manufacturing and storage of rocuronium bromide for pharmaceutical use. google.com

TransformationAffected MoietyResulting Functional Group
Oxidation3α-hydroxyl group3-oxo group
DehydrogenationC1-C2 single bondC1-C2 double bond

Mechanistic Investigations of 1,2 Dehydro 3 Oxo Rocuronium Bromide Formation in Research Models

Oxidative Biotransformation Pathways (Utilizing In Vitro Enzymatic Systems)

The biotransformation of drugs is often mediated by enzyme systems, with the Cytochrome P450 (CYP) superfamily of monooxygenases playing a crucial role in oxidative metabolism. uomus.edu.iq These enzymes, highly concentrated in the liver, facilitate reactions by introducing an oxygen atom from molecular oxygen (O2) into a substrate, while the other oxygen atom forms water. uomus.edu.iq This process requires a reducing agent, typically NADPH. uomus.edu.iq Common oxidative pathways relevant to drug molecules like rocuronium (B1662866) include N-dealkylation and O-dealkylation, which proceed through the hydroxylation of a carbon atom adjacent to a nitrogen or oxygen atom, respectively, often forming unstable intermediates that break down to yield the final metabolite. uomus.edu.iq

In the context of rocuronium, in vitro studies using human liver microsomes have demonstrated a direct interaction with CYP enzymes. Research indicates that rocuronium binds to the substrate site of these enzymes and acts as an inhibitor, particularly towards CYP3A4. nih.gov This inhibitory effect suggests a competitive interaction at the enzyme's active site, a prerequisite for metabolic transformation.

Detailed findings reveal a concentration-dependent inhibition of key CYP isozymes by rocuronium, confirming its role as a substrate for these enzymatic systems. nih.gov While these studies focused on inhibitory interactions, the established binding and interaction with oxidative enzymes like CYP3A4 represent the primary pathway through which oxidative metabolites, potentially including 1,2-Dehydro-3-oxo Rocuronium Bromide, could be formed in vivo. nih.gov The formation of an oxidized derivative like the 3-oxo metabolite is consistent with the known functions of CYP enzymes in drug metabolism. uomus.edu.iq

Table 1: Inhibition of Human Liver Microsomal CYP Isozymes by Rocuronium Bromide

This table summarizes the inhibitory effects of rocuronium on various cytochrome P450 enzymes as observed in in vitro studies.

CYP IsozymeSubstrate UsedMaximum Inhibition ObservedRocuronium Concentration
CYP3A4 Testosterone58%189 µM
CYP3A4 Diazepam58%189 µM
CYP2C19 Diazepam20-25%189 µM
CYP2C9 -20-25%189 µM

Data sourced from Skarka et al., 2014. nih.gov

Non-Enzymatic Degradation Mechanisms (e.g., Hydrolysis, Photolysis, Thermal Stress)

Forced degradation studies are essential for identifying potential degradation products that can arise during the manufacturing, storage, or administration of a pharmaceutical agent. Rocuronium Bromide has been subjected to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines to characterize its stability profile. nih.govresearchgate.net These studies involve exposing the drug substance to harsh conditions, including acid and base hydrolysis, oxidation, high temperatures, and photolytic stress, to accelerate degradation. nih.govresearchgate.net

The results of these studies demonstrate that Rocuronium Bromide is susceptible to degradation under several stress conditions, with specific degradation products forming under each scenario. nih.govresearchgate.net Notably, an unknown degradation product was detected under oxidative stress conditions involving hydrogen peroxide (H2O2). nih.gov Subsequent analysis and the use of reference standards have identified 1,2-Dehydro-3-oxo Rocuronium Bromide as a key oxidative degradant. chemicalbook.com This compound is characterized by the replacement of the 3α-hydroxyl group with a ketone and the introduction of a double bond between the C1 and C2 positions of the steroid A-ring.

The formation of this specific impurity under oxidative stress, but not significantly under hydrolytic, thermal, or photolytic conditions alone, points to a specific chemical pathway initiated by oxidizing agents. nih.govnih.gov

Table 2: Forced Degradation Conditions Applied to Rocuronium Bromide

This table outlines the various stress conditions used in forced degradation studies to investigate the stability of Rocuronium Bromide.

Stress ConditionReagent / MethodConditions
Acidic Hydrolysis 2M HCl-
Basic Hydrolysis 2M NaOH-
Oxidative Stress 3% H₂O₂-
Thermal Stress Oven135°C
Photolytic Stress UV Lamp254 nm

Data sourced from El Houssini et al., 2022. nih.govresearchgate.net

Elucidation of Proposed Reaction Intermediates and Transition States

The transformation of Rocuronium Bromide into 1,2-Dehydro-3-oxo Rocuronium Bromide involves two key structural changes: the oxidation of the 3α-hydroxyl group to a ketone and the dehydrogenation of the C1-C2 single bond to a double bond. While detailed quantum chemical studies on the specific transition states for this reaction are not widely published, a plausible mechanistic pathway can be proposed based on fundamental principles of organic chemistry and the results of forced degradation studies. nih.govnih.gov

The reaction is initiated by an oxidizing agent, such as hydrogen peroxide, which is known to facilitate such transformations. nih.govnih.gov The proposed mechanism likely proceeds in a stepwise manner:

Oxidation of the 3α-Hydroxyl Group: The first step is the oxidation of the secondary alcohol at the C3 position to a ketone (the 3-oxo group). This is a standard transformation that can be achieved by various oxidizing agents. The transition state for this step would involve the interaction of the hydroxyl group with the oxidant.

Formation of the C1-C2 Double Bond (Dehydrogenation): Following the formation of the 3-oxo group, the molecule is primed for dehydrogenation. The presence of the electron-withdrawing keto group at C3 increases the acidity of the adjacent protons at C2 and C4. An enol or enolate intermediate may form, particularly at the C2-C3 position. The oxidizing environment would then facilitate the removal of two hydrogen atoms from C1 and C2, resulting in the formation of a thermodynamically stable α,β-unsaturated ketone system.

This proposed pathway is supported by the fact that the product is observed specifically under oxidative conditions. nih.gov The formation of the conjugated system introduces planarity into the A-ring of the steroid nucleus, a significant structural deviation from the parent Rocuronium Bromide molecule. The elucidation of the precise energy barriers and the structure of the transition states would require further computational studies. rsc.org

Advanced Analytical and Spectroscopic Characterization of 1,2 Dehydro 3 Oxo Rocuronium Bromide

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a precise molecular formula, distinguishing it from other potential formulas with the same nominal mass.

For 1,2-Dehydro-3-oxo Rocuronium (B1662866) Bromide, HRMS analysis provides a monoisotopic mass that is crucial for its confirmation. The molecular formula is established as C₃₂H₄₉BrN₂O₄. The introduction of a double bond (1,2-dehydro) and an oxo group at the C-3 position, in place of a hydroxyl group, results in a molecular weight difference compared to the parent Rocuronium Bromide. The mass of the intact molecule is approximately 605.6 g/mol . nih.govchemicalbook.com HRMS data is critical for distinguishing this impurity from Rocuronium and other related substances in pharmaceutical preparations.

Table 1: High-Resolution Mass Spectrometry Data for 1,2-Dehydro-3-oxo Rocuronium Bromide

ParameterValueReference
Molecular FormulaC₃₂H₄₉BrN₂O₄
Molecular Weight ( g/mol )605.6 nih.gov
Computed Monoisotopic Mass (Da)604.28757 nih.gov

Note: The table presents computed data from established chemical databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Through a suite of one-dimensional and two-dimensional experiments, NMR provides information on the chemical environment of individual atoms (chemical shifts), the connectivity between neighboring atoms (coupling constants), and their spatial proximity.

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13), offer fundamental structural information.

¹H NMR: The proton NMR spectrum provides distinct signals that confirm the presence of key structural motifs. For 1,2-Dehydro-3-oxo Rocuronium Bromide, characteristic chemical shifts include signals for the morpholino methylene (B1212753) protons observed in the range of δ 3.5–3.7 ppm. The allyl protons on the pyrrolidinium (B1226570) ring give rise to signals between δ 5.2–5.8 ppm, and the acetoxy methyl protons are identified by a singlet around δ 2.1 ppm. The presence of the 1,2-dehydro feature introduces olefinic proton signals, which are key markers for this specific structure.

¹³C NMR: The carbon-13 NMR spectrum corroborates the structural features identified by ¹H NMR. A significant downfield signal at approximately δ 208 ppm is diagnostic for the carbonyl carbon of the 3-oxo group. The numerous quaternary carbons characteristic of the steroidal backbone appear in the δ 35–55 ppm region. The combination of ¹H and ¹³C NMR data allows for a comprehensive mapping of the carbon skeleton and its attached protons.

Table 2: Characteristic ¹H NMR Chemical Shifts (δ) for 1,2-Dehydro-3-oxo Rocuronium Bromide

Functional GroupChemical Shift (ppm)Reference
Acetoxy Methyl Protons~2.1
Morpholino Methylene Protons3.5 - 3.7
Pyrrolidinium Allyl Protons5.2 - 5.8

Table 3: Characteristic ¹³C NMR Chemical Shifts (δ) for 1,2-Dehydro-3-oxo Rocuronium Bromide

Functional GroupChemical Shift (ppm)Reference
Quaternary Steroidal Carbons35 - 55
3-Oxo Carbonyl Carbon~208

While 1D NMR provides essential data, 2D NMR experiments are indispensable for unambiguously assembling the complete molecular structure. unimi.it

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems throughout the molecule. It is instrumental in connecting adjacent protons within the steroidal rings and the side chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This powerful technique allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons (typically over two to three bonds). This is crucial for connecting different spin systems and for assigning quaternary (non-protonated) carbons by observing their correlations to nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close spatial proximity, regardless of their bonding connectivity. NOESY experiments have been specifically used to validate the 16β, 17β-acetoxy stereochemistry, which is consistent with the configuration of the parent rocuronium molecule.

Together, these 2D NMR techniques provide a complete and detailed picture of the molecular architecture of 1,2-Dehydro-3-oxo Rocuronium Bromide. unimi.it

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Spectroscopic methods like IR and UV-Vis are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies. For 1,2-Dehydro-3-oxo Rocuronium Bromide, a key diagnostic feature is a strong absorption band located at approximately 1715 cm⁻¹. This band is definitive confirmation of the presence of the C=O stretch from the 3-keto group. Other characteristic bands would include C-O stretching for the acetate (B1210297) and morpholino groups, and C=C stretching for the alkene and allyl functionalities.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving conjugated systems. The structure of 1,2-Dehydro-3-oxo Rocuronium Bromide contains an α,β-unsaturated ketone system in the A-ring. This chromophore is expected to produce a characteristic absorption maximum in the UV region, which is a distinguishing feature compared to the parent Rocuronium Bromide that lacks this conjugated system.

X-ray Crystallography for Solid-State Structural Determination (If Applicable)

X-ray crystallography provides the most definitive information about the three-dimensional structure of a compound in the solid state by mapping electron density.

Chromatographic Behavior and Purity Assessment of 1,2 Dehydro 3 Oxo Rocuronium Bromide for Research Applications

High-Performance Liquid Chromatography (HPLC) Retention Mechanisms and Selectivity

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of Rocuronium (B1662866) Bromide and its impurities due to their ionic and non-volatile nature. pharmaffiliates.com The separation is achieved by leveraging different retention mechanisms, which provide the necessary selectivity to resolve the main compound from its closely related substances, including 1,2-Dehydro-3-oxo Rocuronium Bromide.

The retention of 1,2-Dehydro-3-oxo Rocuronium Bromide is influenced by its structural modifications compared to the parent molecule: the introduction of a ketone group at the 3-position and a double bond in the A-ring of the steroid nucleus. These changes alter the molecule's polarity and hydrophobicity, affecting its interaction with both the stationary and mobile phases.

Normal-Phase (NP) and Hydrophilic Interaction Liquid Chromatography (HILIC): In NP-HPLC and HILIC, polar stationary phases like silica (B1680970) are used. researchgate.netmfd.org.mk The retention mechanism in HILIC is complex, involving partitioning of the analyte between a water-enriched layer on the stationary phase surface and the bulk organic mobile phase, along with adsorption and potential ion-exchange interactions. mfd.org.mkresearchgate.net For polar compounds like Rocuronium and its derivatives, HILIC is an effective separation strategy. mfd.org.mk A study utilizing a bare silica column demonstrated that the retention of rocuronium bromide is influenced by a combination of partition, adsorption, and ion-exchange mechanisms. researchgate.net Methods have been developed using silica columns with mobile phases composed of a high percentage of acetonitrile (B52724) and a small amount of an aqueous buffer, such as tetramethylammonium (B1211777) hydroxide (B78521) solution or ammonium (B1175870) formate (B1220265). researchgate.netmfd.org.mk

Reversed-Phase (RP) HPLC: Reversed-phase HPLC, using non-polar stationary phases like C18, is also widely applied for the analysis of Rocuronium Bromide impurities. nih.gov In this mode, the dehydrogenation and oxidation that form 1,2-Dehydro-3-oxo Rocuronium Bromide can lead to changes in retention time relative to the parent compound. The separation is typically achieved with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. nih.gov To enhance retention and peak shape for the charged quaternary ammonium compounds, ion-pairing agents can be employed, although this may be harsh on the column and detector. mfd.org.mkoup.com

The selectivity required to separate 1,2-Dehydro-3-oxo Rocuronium Bromide from Rocuronium and other impurities is achieved by carefully optimizing HPLC parameters such as the stationary phase chemistry (e.g., C18, silica, phenyl-hexyl), mobile phase composition (organic modifier content, pH, buffer strength), and temperature. researchgate.netmfd.org.mknih.gov

Table 1: Example HPLC Methods for Rocuronium and Impurity Analysis This table is a composite of typical parameters reported in the literature and serves as an illustrative guide.

Chromatographic ModeStationary Phase (Column)Mobile PhaseDetectionReference
Normal-Phase / HILICHypersil 100 Silica (250 x 4.6 mm, 5 µm)Acetonitrile : Tetramethylammonium hydroxide solution (pH 7.4 with phosphoric acid) (9:1 v/v)Amperometric (+0.9 V) or UV (210 nm) researchgate.netnih.gov
HILICPurospher STAR Si (150 x 4.6 mm, 5 µm)Acetonitrile : Ammonium formate buffer (107.5 mM, pH 7.0) (90:10 v/v)UV (210 nm) mfd.org.mk
Reversed-PhaseAgilent H12 C18Diammonium hydrogen phosphate (B84403) buffer (0.04M, pH 8) : Acetonitrile (50:50 v/v)UV (210 nm) nih.gov
Reversed-Phase (LC-MS/MS)Phenyl-hexyl (150 x 2.0 mm, 3 µm)Gradient of Acetonitrile and 5 mM Ammonium formate (pH 3.0)Mass Spectrometry (MS/MS) researchgate.netoup.com

Ultra-High Performance Liquid Chromatography (UHPLC) Method Development and Optimization

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in speed, resolution, and sensitivity. veeprho.comnih.gov These enhancements are achieved by using columns packed with sub-2 µm particles, which operate at much higher pressures. veeprho.com While specific UHPLC methods for 1,2-Dehydro-3-oxo Rocuronium Bromide are not extensively detailed in published literature, the principles of method development and optimization can be extrapolated from existing HPLC methods and general UHPLC applications for steroids and related compounds. nih.govresearchgate.net

The primary goal in developing a UHPLC method is to transfer the separation principles from an established HPLC method while leveraging the benefits of UHPLC technology. This involves several optimization steps:

Column Selection: The choice of stationary phase is critical. Columns with sub-2 µm particles, such as Acquity UPLC BEH C8, provide high separation efficiency. juniperpublishers.com The chemistry (e.g., C8, C18, HILIC) is selected based on the polarity of the analytes to achieve the desired retention and selectivity.

Mobile Phase Optimization: The transition from HPLC to UHPLC often requires adjustments to the mobile phase. While the solvent composition (e.g., acetonitrile/buffer) may remain similar, the gradient profile must be re-optimized. juniperpublishers.com UHPLC systems allow for much faster gradients, significantly reducing analysis time from over an hour to under 15 minutes in some applications. juniperpublishers.com The pH and buffer composition remain critical for controlling the ionization state and retention of the analytes. juniperpublishers.com

System Parameters: The higher backpressures of UHPLC systems necessitate instrumentation capable of handling them. veeprho.com Flow rates are typically lower than in HPLC, but the linear velocity through the column is higher, leading to faster separations. Injection volumes are reduced to prevent column overload and band broadening.

The advantages of developing a UHPLC method for analyzing 1,2-Dehydro-3-oxo Rocuronium Bromide include higher throughput for quality control testing, improved resolution from other closely eluting impurities, and enhanced sensitivity for detecting trace-level substances. veeprho.comnih.gov The technology is particularly advantageous for analyzing complex steroid mixtures and profiling impurities in both drug substances and biological matrices. nih.gov

Gas Chromatography (GC) Considerations (for Volatile Derivatives, if applicable)

Gas Chromatography (GC) is generally not the primary method for analyzing 1,2-Dehydro-3-oxo Rocuronium Bromide. As a quaternary ammonium salt, the compound is non-volatile and thermally labile, making it unsuitable for direct GC analysis where analytes must be vaporized without decomposition. oup.comamerican.eduhplcvials.com However, two main strategies can be employed to enable GC-based analysis, though they present significant challenges.

Chemical Derivatization: This is a common approach for making non-volatile compounds amenable to GC analysis. jfda-online.comalwsci.com The process involves a chemical reaction to convert polar functional groups into less polar, more volatile derivatives. jfda-online.com For rocuronium and its related compounds, derivatization with silylating agents like N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide has been reported to make the compounds suitable for GC with a nitrogen-sensitive detector. oup.com However, derivatization adds complexity to sample preparation, and the reaction may not be complete or could introduce artifacts. jfda-online.com

Pyrolysis-GC (Py-GC): This technique involves the thermal degradation of the analyte in the heated GC injection port, followed by separation of the resulting smaller, volatile fragments. For quaternary ammonium compounds, this often involves a Hofmann elimination reaction, which yields a tertiary amine that is volatile enough for GC analysis. american.edunih.gov This injection port pyrolysis has been successfully used for the analysis of various quaternary ammonium compounds. american.edunih.govgoogle.com The challenge with this method is that the degradation can sometimes produce multiple products, complicating the resulting chromatogram and quantification. american.edu

Given these complexities and the straightforward applicability of LC methods, HPLC and UHPLC remain the preferred techniques for the routine analysis and purity assessment of 1,2-Dehydro-3-oxo Rocuronium Bromide. oup.com

Impurity Profiling and Related Substance Identification in Chemical and Biological Research Samples

Impurity profiling is a critical component of pharmaceutical analysis, ensuring the quality and safety of a drug substance. 1,2-Dehydro-3-oxo Rocuronium Bromide is used as a certified reference standard to facilitate the identification and quantification of impurities in Rocuronium Bromide drug substance and product. pharmaffiliates.comlgcstandards.com

Forced Degradation Studies: The identification of potential degradation products is often achieved through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, as recommended by ICH guidelines. nih.govresearchgate.net Studies on Rocuronium Bromide have shown that it degrades under various conditions. nih.gov For instance, an unknown degradation product was observed under oxidative stress (e.g., using hydrogen peroxide), which was subsequently identified through high-resolution mass spectrometry. researchgate.netnih.gov Such studies are essential for elucidating degradation pathways and ensuring that analytical methods are stability-indicating, meaning they can separate the intact drug from its degradation products.

Analysis in Chemical Samples: In pharmaceutical preparations, HPLC methods are used to separate Rocuronium Bromide from a range of known impurities, including 1,2-Dehydro-3-oxo Rocuronium Bromide (Impurity H), Impurity A (N-desallylrocuronium), and Impurity C (17-desacetylrocuronium). researchgate.netmfd.org.mk Sensitive detectors, such as UV or amperometric detectors, are employed to quantify these impurities at very low levels. researchgate.netnih.gov The limits of quantification for impurities can be as low as 25 ng/mL using HPLC with electrochemical detection. researchgate.net

Analysis in Biological Samples: In biological research, such as pharmacokinetic studies, the analysis of rocuronium and its related compounds in matrices like plasma, blood, and tissues is required. oup.comoup.comnih.gov Due to the complexity of these matrices and the low concentrations of the analytes, highly sensitive and selective methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are typically used. oup.comnih.govresearchgate.net Sample preparation often involves protein precipitation or liquid-liquid extraction to isolate the analytes before LC-MS/MS analysis. oup.comresearchgate.net These methods can achieve limits of quantification in the low ng/mL range, enabling detailed study of the compounds in a biological context. oup.comnih.gov

Table 2: Common Rocuronium Bromide Related Substances This table lists some of the known impurities of Rocuronium Bromide.

Impurity NameCommon DesignationStructural Difference from Rocuronium Bromide
1,2-Dehydro-3-oxo Rocuronium BromideImpurity HOxidation at C3 to a ketone and a C1-C2 double bond
N-desallylrocuroniumImpurity ALacks the allyl group on the pyrrolidinium (B1226570) nitrogen
17-desacetylrocuroniumImpurity CHydrolysis of the 17-acetate group to a hydroxyl group
Rocuronium Bromide Related Compound EImpurity EA known related substance, specified in pharmacopeias
2-desmorpholino-2-(pyrrolidin-1-yl) Rocuronium BromideImpurity DReplacement of the morpholino group with a pyrrolidino group

Computational Chemistry and Molecular Modeling Studies of 1,2 Dehydro 3 Oxo Rocuronium Bromide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule, which in turn govern its chemical reactivity. psu.eduresearchgate.net For 1,2-Dehydro-3-oxo Rocuronium (B1662866) Bromide, DFT calculations would be employed to map its electron distribution, identify reactive sites, and predict its behavior in chemical reactions.

Detailed Research Findings: A primary focus of DFT analysis would be the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are key predictors of reactivity. mdpi.comu-szeged.hu The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).

In 1,2-Dehydro-3-oxo Rocuronium Bromide, the α,β-unsaturated ketone system in the A-ring, the morpholino group, and the acetoxy group are expected to be the primary sites of electronic activity. The HOMO is likely to be localized around the electron-rich morpholino and allyl groups, suggesting these are potential sites for electrophilic attack. Conversely, the LUMO is expected to be centered on the α,β-unsaturated ketone system, making it susceptible to nucleophilic attack.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the molecule's surface, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, negative potential would be predicted around the oxygen atoms of the carbonyl, ester, and morpholino groups, indicating their role as hydrogen bond acceptors. The quaternary nitrogen of the pyrrolidinium (B1226570) ring ensures a region of strong positive potential, crucial for its interaction with biological targets.

Interactive Data Table: Predicted Electronic Properties The following table represents hypothetical data that would be generated from a DFT calculation (e.g., using the B3LYP functional) to quantify the electronic structure and reactivity.

Calculated ParameterPredicted ValueImplication
HOMO Energy-6.5 eVIndicates susceptibility to oxidation or electrophilic attack, likely at the morpholino or allyl moiety.
LUMO Energy-1.8 eVSuggests the α,β-unsaturated ketone is the primary site for nucleophilic attack.
HOMO-LUMO Gap (ΔE)4.7 eVReflects the molecule's overall kinetic stability. A larger gap implies lower reactivity.
Dipole Moment5.2 DebyeA significant dipole moment suggests the molecule will be sensitive to the polarity of its environment.
NBO Charge on C3-Carbonyl Oxygen-0.55 eConfirms a high negative charge, making it a strong hydrogen bond acceptor site.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations provide a way to observe the motion and behavior of a molecule over time, offering critical insights into its conformational flexibility, stability, and interactions with a solvent. nih.gov For 1,2-Dehydro-3-oxo Rocuronium Bromide, MD simulations in an aqueous environment would be essential to understand its dynamic behavior and the accessible conformations that might be relevant for receptor binding.

Detailed Research Findings: An MD simulation would typically be run for several hundred nanoseconds to allow for thorough sampling of the conformational space. The analysis would focus on the rigid steroidal core versus the flexible side chains: the 2-morpholino group, the 16-allylpyrrolidinium group, and the 17-acetoxy group.

Key analyses would include:

Root Mean Square Deviation (RMSD): The RMSD of the steroid backbone atoms would be calculated over time. A stable, low RMSD value would confirm the rigidity of the fused ring system.

Root Mean Square Fluctuation (RMSF): The RMSF for each atom would highlight the most flexible regions of the molecule. High RMSF values would be expected for the atoms in the allyl group of the pyrrolidinium substituent and, to a lesser extent, the morpholino ring, indicating their conformational freedom.

Dihedral Angle Analysis: Tracking the key dihedral angles within the side chains would reveal their preferred orientations and the energy barriers between different conformations. The introduction of the C1=C2 double bond makes the A-ring significantly more planar compared to the chair conformation in Rocuronium, a structural feature that would be confirmed and quantified by MD.

Interactive Data Table: Hypothetical Conformational Analysis Data This table summarizes potential results from an MD simulation, quantifying the molecule's dynamic properties.

Analysis MetricRegion of MoleculePredicted FindingInterpretation
Backbone RMSDSteroidal Core (C1-C17)0.8 ± 0.2 ÅThe core structure is highly rigid and stable throughout the simulation.
Average RMSFAllyl Group2.5 ÅThis group is highly flexible, capable of adopting multiple orientations.
Average RMSFMorpholino Group1.4 ÅShows moderate flexibility, with some puckering motion.
A-Ring ConformationRing AHalf-Chair/PlanarThe 1,2-dehydro bond enforces significant planarity compared to the saturated analogue.

In Silico Prediction of Spectroscopic Properties

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are invaluable for structure verification. nih.govmdpi.com By calculating these properties for a proposed structure and comparing them to experimental data, one can gain confidence in the structural assignment.

Detailed Research Findings: DFT calculations are commonly used to predict NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies. For NMR, the GIAO (Gauge-Independent Atomic Orbital) method is typically employed. The calculated chemical shifts for 1,2-Dehydro-3-oxo Rocuronium Bromide would be compared against a reference compound (like tetramethylsilane) to yield a predicted spectrum. Key predicted signals would include the downfield shifts for the vinylic protons of the A-ring and the characteristic shifts for the morpholino, pyrrolidinium, and acetyl methyl groups.

For IR spectroscopy, calculations would yield the vibrational frequencies and their corresponding intensities. A scaling factor is often applied to the calculated frequencies to better match experimental values. A prominent feature in the predicted IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the α,β-unsaturated ketone.

Interactive Data Table: Predicted vs. Experimental Spectroscopic Data This table presents a hypothetical comparison of computationally predicted spectroscopic data with known experimental values for similar functional groups.

SpectroscopyFeaturePredicted Value (Computational)Typical Experimental Value
¹³C NMRC3 Carbonyl Carbon~198 ppm195-205 ppm
¹H NMRC1-H Vinylic Proton~7.0 ppm6.5-7.5 ppm
IRC=O Stretch (A-Ring Ketone)1685 cm⁻¹ (scaled)1670-1690 cm⁻¹
IRC=O Stretch (17-Acetoxy)1730 cm⁻¹ (scaled)1735-1750 cm⁻¹

Computational Exploration of Hypothetical Chemical Interactions

As an analogue of Rocuronium, 1,2-Dehydro-3-oxo Rocuronium Bromide is expected to interact with the nicotinic acetylcholine (B1216132) receptor (nAChR). nih.govwikipedia.org Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor and to estimate the strength of this interaction. mdpi.comnih.govresearchgate.net

Detailed Research Findings: A molecular docking study would involve placing the 3D structure of 1,2-Dehydro-3-oxo Rocuronium Bromide into the known binding site of a nAChR model. The binding site is located at the interface between protein subunits and is characterized by a "box" of aromatic amino acid residues (e.g., Tyrosine, Tryptophan). The primary interaction driving binding is the cation-π interaction between the positively charged quaternary nitrogen of the ligand and the electron-rich faces of these aromatic rings.

The docking simulation would explore various poses of the ligand in the binding site and score them based on a scoring function that estimates the binding free energy. The results would allow for a direct comparison with the parent compound, Rocuronium. The key structural differences—the 3-oxo group and the planar A-ring—would likely alter the binding orientation and interactions. The 3-oxo group cannot act as a hydrogen bond donor like the 3-hydroxy group of Rocuronium, which may weaken a potential interaction with a hydrogen-bond-accepting residue in the receptor. However, the increased planarity of the A-ring might allow for a more optimal fit within the binding pocket.

Interactive Data Table: Hypothetical Molecular Docking Results This table summarizes hypothetical results from a docking study comparing 1,2-Dehydro-3-oxo Rocuronium Bromide with Rocuronium at the α-δ subunit interface of the nAChR.

CompoundPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Primary Interactions
Rocuronium Bromide-10.5TrpA, TyrB, TyrC, AspDCation-π, Hydrogen Bond (3-OH to AspD)
1,2-Dehydro-3-oxo Rocuronium Bromide-9.8TrpA, TyrB, TyrCCation-π, Hydrophobic interactions

Reactivity and Chemical Transformations of 1,2 Dehydro 3 Oxo Rocuronium Bromide

Oxidation and Reduction Pathways and Products

The structural features of 1,2-dehydro-3-oxo rocuronium (B1662866) bromide present multiple sites susceptible to oxidative and reductive transformations. While specific studies on this impurity are limited, its potential reaction pathways can be inferred from research on the parent compound, rocuronium bromide, and the known reactivity of its functional groups.

Oxidation:

Forced degradation studies on rocuronium bromide have revealed that the morpholine (B109124) moiety is a primary site of oxidative attack. Under oxidative stress, such as treatment with hydrogen peroxide, the morpholine ring can undergo opening to form an N-ethanoyl-formamide group. nih.gov This transformation involves the formal loss of a CH₂ group and the addition of an oxygen atom. nih.gov Given the presence of the same morpholino group in 1,2-dehydro-3-oxo rocuronium bromide, a similar oxidative degradation pathway is highly probable.

The α,β-unsaturated ketone system in the A-ring introduces another potential site for oxidation, although this is generally less facile than the oxidation of the amino moiety. Strong oxidizing agents could potentially lead to cleavage of the double bond or other oxidative transformations of the steroid nucleus. It is recommended to store the compound away from oxidizing agents to prevent degradation.

Reduction:

The α,β-unsaturated ketone is a readily reducible functionality. Catalytic hydrogenation or treatment with reducing agents such as sodium borohydride (B1222165) would be expected to reduce the carbon-carbon double bond and the ketone, leading to various stereo-isomeric alcohol products. The reduction of the 3-oxo group would likely yield a hydroxyl group, while the 1,2-dehydro bond would be saturated to a single bond. The specific stereochemistry of the resulting hydroxyl group would depend on the reducing agent and reaction conditions employed.

The ester group at the C17 position is also susceptible to reduction, although this typically requires stronger reducing agents like lithium aluminum hydride, which would likely also reduce the ketone and the unsaturated bond.

Reaction TypeSusceptible Functional GroupPotential ProductsReference
OxidationMorpholine ringRing-opened N-ethanoyl-formamide derivative nih.gov
Reductionα,β-Unsaturated ketoneSaturated ketone, saturated alcoholInferred
ReductionC17-Ester groupC17-Hydroxyl derivativeInferred

Hydrolytic Stability and Reaction Kinetics

The hydrolytic stability of 1,2-dehydro-3-oxo rocuronium bromide is a critical parameter, as hydrolysis represents a significant degradation pathway for rocuronium bromide and its related compounds. The primary site of hydrolysis is the acetate (B1210297) ester at the 17-position of the steroid backbone.

The ester linkage is susceptible to cleavage under both acidic and basic conditions, as well as at elevated temperatures. google.com Hydrolysis of the ester bond in 1,2-dehydro-3-oxo rocuronium bromide would yield the corresponding 17-hydroxyl derivative, which is analogous to "impurity C" (17-desacetyl rocuronium), a known hydrolytic degradation product of rocuronium bromide. google.com

Studies on rocuronium bromide have shown that the rate of hydrolysis is pH-dependent. In acidic solutions with a high concentration of H⁺ ions, the ester bond is readily hydrolyzed. google.com For instance, using an acetic acid solution with a pH of 2.0 as a solvent can lead to the degradation of the main compound and an increase in hydrolysis products. google.com Similarly, high temperatures, such as those used in heat sterilization, can significantly accelerate the hydrolysis of the ester bond, leading to an increase in the corresponding desacetyl impurity. google.com

While specific reaction kinetics for the hydrolysis of 1,2-dehydro-3-oxo rocuronium bromide have not been reported, the behavior of the parent compound suggests that the stability of this impurity in aqueous solutions would be limited, particularly at non-neutral pH and elevated temperatures.

ConditionSusceptible Functional GroupMajor Hydrolysis ProductReference
Acidic (e.g., pH 2.0)C17-Ester group1,2-Dehydro-3-oxo-17-desacetyl rocuronium bromide google.comgoogle.com
BasicC17-Ester group1,2-Dehydro-3-oxo-17-desacetyl rocuronium bromide nih.gov
Elevated TemperatureC17-Ester group1,2-Dehydro-3-oxo-17-desacetyl rocuronium bromide google.com

Derivatization Reactions for Analytical or Synthetic Utility

The functional groups of 1,2-dehydro-3-oxo rocuronium bromide offer several possibilities for derivatization, which could be utilized for analytical purposes, such as enhancing detection in chromatographic methods, or for synthetic modifications.

The 3-oxo group can undergo typical ketone reactions. For example, it can be reacted with hydroxylamine (B1172632) to form an oxime, or with hydrazine (B178648) derivatives to form hydrazones. Such derivatization could be employed to alter the polarity or introduce a chromophore for improved detection by HPLC-UV.

The α,β-unsaturated system is amenable to Michael addition reactions. Nucleophiles could add to the C2 position, leading to a variety of substituted androstane (B1237026) derivatives.

While there are no specific derivatization reactions reported in the literature for 1,2-dehydro-3-oxo rocuronium bromide, the known chemistry of its constituent functional groups provides a basis for potential chemical modifications. These reactions could be valuable for the synthesis of new analogues or for the development of more sensitive analytical methods for its detection and quantification.

Functional GroupReaction TypePotential ReagentPurpose
3-Oxo groupOximationHydroxylamineAnalytical Derivatization
3-Oxo groupHydrazone formationHydrazine derivativesAnalytical Derivatization
α,β-Unsaturated systemMichael AdditionNucleophilesSynthetic Modification

Potential Applications As a Chemical Reference Standard or Research Probe

Synthesis and Characterization for Analytical Reference Material Development

1,2-Dehydro-3-oxo Rocuronium (B1662866) Bromide, identified as Rocuronium EP Impurity H, is a critical reference standard for the quality control of Rocuronium Bromide pharmaceutical formulations. chemicalbook.com Its presence in the final drug product must be monitored and quantified to ensure safety and efficacy. The development of a certified reference material for this compound is, therefore, of significant importance.

The synthesis of 1,2-Dehydro-3-oxo Rocuronium Bromide is intrinsically linked to the manufacturing process of Rocuronium Bromide itself. While specific, direct synthesis protocols for this impurity are not widely published, its formation is understood to be a result of side reactions during the synthesis of the parent compound. The synthesis of Rocuronium Bromide is a multi-step process, often starting from epiandrosterone. A key step in the synthesis of Rocuronium Bromide involves the allylation of a precursor molecule. It is during this phase, under suboptimal conditions, that dehydrogenation and oxidation can occur, leading to the formation of 1,2-Dehydro-3-oxo Rocuronium Bromide.

The characterization of 1,2-Dehydro-3-oxo Rocuronium Bromide for its use as an analytical reference standard involves a comprehensive set of analytical techniques to confirm its identity and purity. High-Performance Liquid Chromatography (HPLC) is a primary method for both the identification and quantification of this impurity in Rocuronium Bromide. mfd.org.mk The compound can be separated from Rocuronium and other impurities using a suitable stationary phase and mobile phase, with detection typically carried out using UV spectrophotometry.

Further characterization and structural confirmation are achieved through spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, and Mass Spectrometry (MS) confirms the molecular weight of the compound. asianpubs.org The molecular formula for 1,2-Dehydro-3-oxo Rocuronium Bromide is C₃₂H₄₉BrN₂O₄, with a corresponding molecular weight of approximately 605.65 g/mol . pharmaffiliates.com

The table below summarizes the key identification and analytical details for 1,2-Dehydro-3-oxo Rocuronium Bromide.

Identifier Value
Systematic Name [(5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholin-4-yl-3-oxo-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate (B1210297) bromide pharmaffiliates.com
Synonym Rocuronium EP Impurity H chemicalbook.com
CAS Number 1190105-67-9 chemicalbook.com
Molecular Formula C₃₂H₄₉BrN₂O₄ pharmaffiliates.com
Molecular Weight 605.65 g/mol pharmaffiliates.com
Primary Analytical Method High-Performance Liquid Chromatography (HPLC)

Utility in Fundamental Biochemical Pathway Elucidation (e.g., In Vitro Enzyme Studies)

While 1,2-Dehydro-3-oxo Rocuronium Bromide serves a crucial role as an analytical reference standard, there is currently a lack of published scientific literature detailing its specific use as a research probe for the elucidation of fundamental biochemical pathways or in in-vitro enzyme studies.

Research has been conducted on the parent compound, Rocuronium Bromide, to understand its interactions with various biological systems. For instance, studies have explored the effect of rocuronium on platelet function. However, these findings are specific to Rocuronium Bromide and cannot be directly extrapolated to its impurities.

The structural modifications in 1,2-Dehydro-3-oxo Rocuronium Bromide, namely the introduction of a double bond and an oxo group, could potentially alter its pharmacological activity and interaction with biological targets compared to the parent molecule. These structural changes might influence its binding affinity for receptors or enzymes. However, without specific studies on 1,2-Dehydro-3-oxo Rocuronium Bromide, any discussion of its utility as a research probe in biochemical studies remains speculative. Future research may explore the unique biochemical properties of this compound, but as of now, its application is confined to the realm of analytical chemistry.

Future Directions in the Academic Chemical and Biochemical Research of 1,2 Dehydro 3 Oxo Rocuronium Bromide

Exploration of Novel and Greener Synthetic Routes

The deliberate synthesis of 1,2-Dehydro-3-oxo Rocuronium (B1662866) Bromide is primarily for its use as a reference standard in quality control and stability studies of Rocuronium Bromide. Current synthetic strategies often mirror the degradation pathways of the parent compound, which may involve harsh reagents or conditions. Future research will likely focus on developing more efficient, sustainable, and environmentally friendly synthetic routes.

Key areas for exploration include:

Catalytic Dehydrogenation: Investigating selective catalytic systems, potentially using transition metals or enzymatic catalysts, to introduce the 1,2-double bond without affecting other sensitive functional groups in the rocuronium framework. This would be a departure from traditional methods that may rely on stoichiometric and less selective oxidizing agents.

Biocatalysis: The use of enzymes, such as 3-ketosteroid-Δ1-dehydrogenases (KSTDs), presents a highly specific and green alternative for the dehydrogenation step. researchgate.net These enzymes operate under mild aqueous conditions and can offer high chemo- and regioselectivity, minimizing byproduct formation.

Flow Chemistry: Implementing continuous flow reactors for the synthesis could offer better control over reaction parameters like temperature and time, potentially increasing yield and purity while reducing solvent usage and waste generation. google.com

Alternative Solvents: Research into replacing hazardous organic solvents like dichloromethane (B109758) and acetonitrile (B52724) with greener alternatives such as ionic liquids, supercritical fluids, or bio-based solvents could significantly reduce the environmental impact of the synthesis.

ApproachPotential AdvantagesResearch Focus
Catalytic Dehydrogenation High selectivity, reduced waste, milder conditions.Development of novel metal-based or organocatalysts.
Biocatalysis High specificity, environmentally benign (aqueous media, ambient temperature).Screening and engineering of enzymes like 3-ketosteroid-Δ1-dehydrogenases (KSTDs). researchgate.net
Flow Chemistry Enhanced process control, improved safety, scalability, reduced waste.Optimization of reactor design and reaction conditions for continuous production. google.com
Green Solvents Reduced environmental impact and operator hazard.Evaluation of ionic liquids, supercritical CO2, and bio-derived solvents.

Development of Advanced Analytical Techniques for Ultra-Trace Analysis in Complex Non-Clinical Matrices

Detecting and quantifying minute levels of 1,2-Dehydro-3-oxo Rocuronium Bromide is critical for quality control during the manufacturing of Rocuronium Bromide and for environmental monitoring. While standard High-Performance Liquid Chromatography (HPLC) with UV detection is commonly used, future research will aim to push the limits of detection to unprecedented levels, especially in complex non-clinical matrices like manufacturing waste streams or environmental samples. nih.gov

Future advancements are expected in:

Hyphenated Mass Spectrometry Techniques: The coupling of Ultra-High-Performance Liquid Chromatography (UHPLC) with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) will remain a key area. nih.govgoogle.com These techniques offer superior sensitivity and specificity, allowing for confident identification and quantification at ultra-trace levels.

Novel Chromatographic Methods: Hydrophilic Interaction Liquid Chromatography (HILIC) has shown promise for separating polar compounds like rocuronium and its impurities. mfd.org.mk Further development of HILIC methods and other advanced separation techniques, such as supercritical fluid chromatography (SFC), could provide alternative selectivities and faster analysis times.

Electrochemical Detection: HPLC with electrochemical detection (HPLC-ED) has been demonstrated as a sensitive method for determining rocuronium and its impurities. nih.gov Optimizing electrode materials and detection potentials could further enhance sensitivity for specific impurities.

Direct-Detection Methods: Exploration of techniques like Surface-Enhanced Raman Spectroscopy (SERS) could offer rapid, in-situ detection without the need for extensive sample preparation or chromatographic separation, which has been explored for monitoring the interaction of rocuronium with other molecules. mdpi.com

TechniquePrincipleFuture Development Focus
UHPLC-MS/MS or HRMS Combines high-efficiency separation with highly sensitive and specific mass-based detection. nih.govgoogle.comMiniaturization, improved ionization sources, and advanced data analysis software for complex matrix analysis.
HILIC Uses a polar stationary phase and a partially aqueous mobile phase for retaining polar analytes. mfd.org.mkDevelopment of new stationary phases with unique selectivities for steroid-like molecules.
HPLC-ED Measures the current resulting from the oxidation or reduction of the analyte at an electrode surface. nih.govNovel electrode materials and designs to improve sensitivity and reduce fouling.
SERS Vibrational spectroscopy technique that provides enhanced Raman signals of molecules adsorbed on rough metal surfaces. mdpi.comDevelopment of stable and reproducible SERS substrates for quantitative analysis in complex mixtures.

Deeper Mechanistic Understanding of its Chemical and Enzymatic Genesis

While it is known that 1,2-Dehydro-3-oxo Rocuronium Bromide can form under oxidative stress conditions, the precise chemical and potential enzymatic pathways leading to its genesis are not fully elucidated. nih.gov A deeper mechanistic understanding is essential for developing effective strategies to prevent its formation during the synthesis and storage of Rocuronium Bromide.

Future research should focus on:

Forced Degradation Studies: Conducting systematic forced degradation studies under a wider range of oxidative, thermal, and photolytic stress conditions to map the formation pathways. nih.govnih.gov These studies, coupled with advanced structural elucidation techniques like NMR and HRMS, can identify key intermediates and reaction kinetics.

Computational Modeling: Using quantum mechanics/molecular mechanics (QM/MM) simulations to model the reaction pathways. researchgate.net This can help to calculate energy barriers for different proposed mechanisms, such as a concerted or stepwise dehydrogenation process, and identify the most likely route of formation.

Enzymatic Conversion Studies: Investigating the potential role of enzymes, particularly oxidoreductases present in microbial contaminants or used in biocatalysis, in the formation of this impurity. Studies on enzymes like Δ1-ketosteroid dehydrogenase, which catalyze similar transformations in other steroids, could provide significant insights. researchgate.net The mechanism is thought to involve a proton abstraction followed by a hydride transfer to a cofactor like flavin adenine (B156593) dinucleotide (FAD). researchgate.net

Investigation of its Chemical Reactivity with Model Biological Macromolecules (In Vitro, Mechanistic Focus)

Understanding the intrinsic chemical reactivity of 1,2-Dehydro-3-oxo Rocuronium Bromide with biological macromolecules is a fundamental aspect of its biochemical profile. While the parent compound, Rocuronium, acts by competitively binding to nicotinic cholinergic receptors, the introduction of the α,β-unsaturated ketone system in the impurity creates a potential Michael acceptor. drugbank.comnih.gov This functional group is known to react with nucleophiles, such as the thiol groups of cysteine residues in proteins.

Future in vitro research should be directed towards:

Reactivity with Model Nucleophiles: Studying the reaction kinetics of 1,2-Dehydro-3-oxo Rocuronium Bromide with small-molecule nucleophiles like glutathione (B108866) or N-acetylcysteine to quantify its reactivity as a Michael acceptor.

Covalent Modification of Peptides and Proteins: Incubating the compound with model proteins rich in reactive residues (e.g., human serum albumin) and using mass spectrometry-based proteomics to identify sites of covalent modification. This would provide direct evidence of its potential to form adducts with proteins.

Interaction with Receptor Models: While avoiding clinical or whole-organism studies, research could explore the binding affinity and potential covalent interaction of the impurity with isolated receptor fragments or model membrane systems containing nicotinic acetylcholine (B1216132) receptors. This would help to understand, on a mechanistic level, how the structural changes might alter its interaction with the biological target compared to the parent drug. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be employed to study these binding events.

The insights gained from these focused research areas will be invaluable for the pharmaceutical industry in optimizing the synthesis, formulation, and storage of Rocuronium Bromide to minimize the presence of this and other related substances, ultimately ensuring a higher quality product.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 1,2-Dehydro-3-oxo Rocuronium Bromide to ensure stability?

  • Answer : The compound should be stored in tightly sealed containers at refrigerated temperatures (2–8°C) to prevent degradation. It must be kept away from oxidizing agents, as incompatibility with oxidizers may lead to hazardous reactions. Storage in a dry, ventilated environment is critical to avoid moisture-induced instability .

Q. Which analytical techniques are validated for quantifying 1,2-Dehydro-3-oxo Rocuronium Bromide in pharmaceutical research?

  • Answer : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely used. For HPLC, a mobile phase of acetonitrile-water (9:1) is recommended, with tetramethylammonium hydroxide buffer adjusted to pH 7.4 for optimal separation. Standard solutions should be prepared at ~0.01 mg/mL for calibration, and impurities (e.g., bromide ions) must be excluded during analysis .

Q. What personal protective equipment (PPE) is required for safe handling in laboratory settings?

  • Answer : Researchers must wear nitrile gloves (tested for chemical compatibility), safety goggles, and lab coats. Local exhaust ventilation is advised to minimize aerosol exposure. Respiratory protection (e.g., N95 masks) is required if dust generation is likely during weighing or processing .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data when using 1,2-Dehydro-3-oxo Rocuronium Bromide in in vitro models?

  • Answer : Dose-dependent cytotoxicity (e.g., reduced cell viability at ≥100 μg/mL in CPAE cells) necessitates careful dose-range selection. Use MTT assays with triplicate replicates and include controls for baseline viability. Validate results across multiple cell lines and correlate with mechanistic studies (e.g., eNOS suppression) to distinguish compound-specific effects from experimental artifacts .

Q. What methodological considerations are critical when investigating the anti-inflammatory mechanisms of 1,2-Dehydro-3-oxo Rocuronium Bromide in endothelial cell models?

  • Answer : Use CPAE cells treated with lipopolysaccharide (LPS) to simulate inflammation. Measure nitric oxide (NO) production via Griess assay and prostaglandin E2 (PGE2) via ELISA. Dose-response experiments (e.g., 10–1,000 μg/mL) should include time-course analyses to track COX-2 activation and eNOS inhibition. Normalize data to cell viability controls to exclude cytotoxicity confounders .

Q. How should researchers address the lack of physicochemical data (e.g., melting point, solubility) for risk assessment in experimental design?

  • Answer : Conduct pilot studies to empirically determine solubility in common solvents (e.g., DMSO, saline) using spectrophotometric methods. For thermal stability, employ thermogravimetric analysis (TGA) if equipment is available. Cross-reference safety data sheets (SDS) for hazards (e.g., toxic fumes upon decomposition) and implement fume hoods for high-temperature procedures .

Q. What strategies are effective for impurity profiling during synthetic optimization of 1,2-Dehydro-3-oxo Rocuronium Bromide?

  • Answer : Use HPLC-MS to identify impurities (e.g., acetylated derivatives or dehalogenated byproducts). Compare retention times with certified reference materials (CRMs) and apply relative response factors from pharmacopeial guidelines. Optimize synthesis conditions (e.g., reaction temperature, purification steps) to minimize side products like Rocuronium Bromide Impurity 31 .

Methodological Notes

  • Dose Selection : Prioritize concentrations below 50 μg/mL for in vitro studies to avoid confounding cytotoxicity .
  • Analytical Validation : Include system suitability tests (e.g., peak symmetry, resolution) in HPLC protocols to ensure reproducibility .
  • Safety Protocols : Implement spill containment kits (adsorbent materials, sealed disposal containers) and emergency eyewash stations as per SDS guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.